molecular formula C8H17NO2S B6284896 tert-butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate CAS No. 1286768-36-2

tert-butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate

Cat. No.: B6284896
CAS No.: 1286768-36-2
M. Wt: 191.29 g/mol
InChI Key: NCVLQTCIRKDURX-ZCFIWIBFSA-N
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Description

tert-Butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate: is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a sulfanylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfanylpropan-2-yl derivative. One common method involves the use of tert-butyl carbamate and an appropriate sulfanylpropan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at a controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate involves the formation of stable carbamate linkages with target molecules. The carbamate group can interact with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate involves the reaction of tert-butyl chloroformate with (2R)-1-mercapto-2-propanol to form tert-butyl N-[(2R)-1-hydroxypropan-2-yl]carbamate, which is then reacted with thionyl chloride to form tert-butyl N-[(2R)-1-chloropropan-2-yl]carbamate. Finally, the reaction of tert-butyl N-[(2R)-1-chloropropan-2-yl]carbamate with ammonium hydroxide yields tert-butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate.", "Starting Materials": [ "tert-butyl chloroformate", "(2R)-1-mercapto-2-propanol", "thionyl chloride", "ammonium hydroxide" ], "Reaction": [ "Step 1: Reaction of tert-butyl chloroformate with (2R)-1-mercapto-2-propanol in the presence of a base such as triethylamine to form tert-butyl N-[(2R)-1-hydroxypropan-2-yl]carbamate.", "Step 2: Reaction of tert-butyl N-[(2R)-1-hydroxypropan-2-yl]carbamate with thionyl chloride in the presence of a base such as pyridine to form tert-butyl N-[(2R)-1-chloropropan-2-yl]carbamate.", "Step 3: Reaction of tert-butyl N-[(2R)-1-chloropropan-2-yl]carbamate with ammonium hydroxide in the presence of a base such as sodium hydroxide to yield tert-butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate." ] }

CAS No.

1286768-36-2

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate

InChI

InChI=1S/C8H17NO2S/c1-6(5-12)9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10)/t6-/m1/s1

InChI Key

NCVLQTCIRKDURX-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CS)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CS)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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